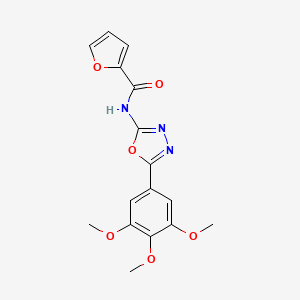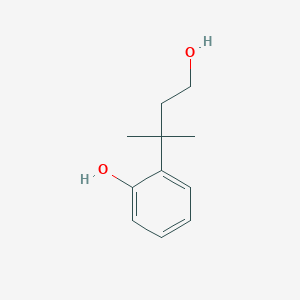
2-(4-Hydroxy-2-methylbutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Hydroxy-2-methylbutan-2-yl)phenol” is a chemical compound with the molecular formula C11H16O2 . It has a molecular weight of 180.24 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 180.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen
UV Absorber in Polymeric Substances
- Application : 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), a closely related compound, is used as a UV absorber in plastics and other polymeric materials to prevent degradation due to light exposure (Denghel, Leibold, & Göen, 2019).
Inhibitory Effects in Biochemical Processes
- Inhibition of NO Production : Phenolic compounds extracted from Myristica fragrans, which include derivatives similar to 2-(4-Hydroxy-2-methylbutan-2-yl)phenol, have been shown to inhibit nitric oxide production in certain biochemical assays, suggesting potential anti-inflammatory properties (Cuong et al., 2011).
Bioremediation and Environmental Applications
- Bioremediation : The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to this compound, has been explored. This research highlights the potential of using similar compounds in environmental clean-up and pollution control processes (Chhaya & Gupte, 2013).
Molecular and Structural Studies
- Spectroscopic Analysis : Extensive spectroscopic studies, including FTIR, UV, NMR, and computational spectral analyses, have been conducted on molecules structurally related to this compound. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Ulaş, 2021).
Pharmaceutical Applications
- Synthesis of Active Compounds : Research has been conducted on the synthesis of new compounds, like phenylpropenoids, derived from similar phenolic structures, highlighting their potential use in developing new pharmaceuticals (Suresh et al., 2011).
Magnetic and Electrochemical Studies
- Magnetic Properties : Studies have been done on the magnetic properties of complexes formed with compounds similar to this compound, which could have implications in materials science and nanotechnology (Xie et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,7-8-12)9-5-3-4-6-10(9)13/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDVECKSQNQCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


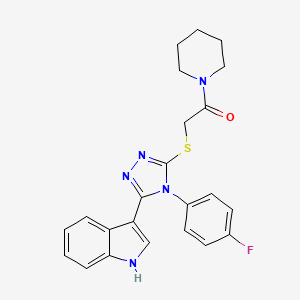
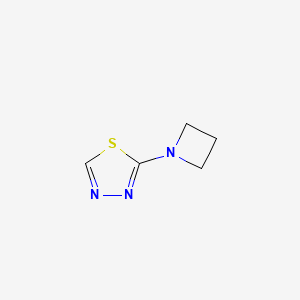


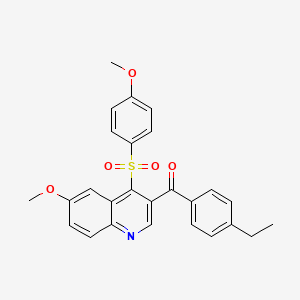
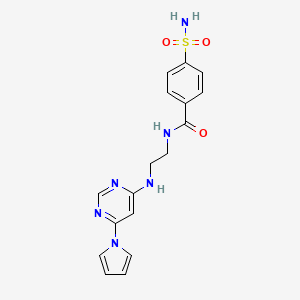
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)

![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)


